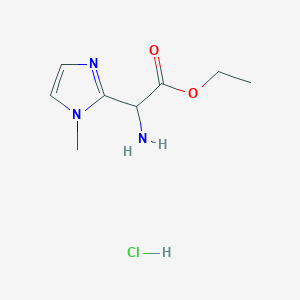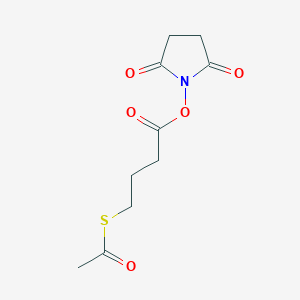
2-Butyl-2,5-dihydro-1H-pyrrole
Overview
Description
2-Butyl-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound belonging to the pyrrole family. Pyrroles are five-membered rings containing one nitrogen atom, and they are known for their aromaticity and versatility in organic synthesis. This compound, in particular, has a butyl group attached to the second carbon of the pyrrole ring, which influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: One common method for synthesizing pyrroles, including this compound, is the Paal-Knorr synthesis. This involves the cyclization of 1,4-diketones with ammonia or primary amines. The reaction typically requires a catalyst such as iron(III) chloride and is conducted under mild conditions.
Substitution Reactions: Another approach is the substitution of pyrrole derivatives. For instance, starting with a pyrrole derivative and performing a substitution reaction with butyl halides can yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale Paal-Knorr synthesis or similar cyclization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form pyrrole-2-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrrole ring to a saturated pyrrolidine derivative.
Substitution: The compound can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution typically requires strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Pyrrole-2-carboxylic acids, pyrrole-2-aldehydes.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Substituted pyrroles with various functional groups.
Scientific Research Applications
2-Butyl-2,5-dihydro-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Pyrrole derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Some pyrrole derivatives are investigated for their therapeutic potential, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Butyl-2,5-dihydro-1H-pyrrole exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Butyl-2,5-dihydro-1H-pyrrole is similar to other pyrrole derivatives, such as:
Indole: Another five-membered ring containing nitrogen, but with a benzene ring fused to the pyrrole ring.
Pyrrolidine: A saturated version of pyrrole, lacking the double bond in the ring.
2,5-Dihydro-1H-pyrrole: The parent compound without the butyl group.
Uniqueness: The presence of the butyl group in this compound gives it distinct chemical properties compared to its analogs, such as increased hydrophobicity and potential for further functionalization.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-butyl-2,5-dihydro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-3-5-8-6-4-7-9-8/h4,6,8-9H,2-3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNHZXVXPGOQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C=CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1520562.png)






![[1-(Pyrimidin-2-yl)piperidin-3-yl]methanamine](/img/structure/B1520576.png)






